N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a pyrazolo-pyrazine derivative characterized by a bicyclic heteroaromatic core. The molecule features a 4-fluorophenyl group attached via an acetamide linker and a 4-methoxyphenyl substituent on the pyrazolo[1,5-a]pyrazin-4-one scaffold.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-29-17-8-2-14(3-9-17)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-16-6-4-15(22)5-7-16/h2-11,18-19,24H,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITJJQNOWYVDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Modifications
The pyrazolo[1,5-a]pyrazin-4-one core distinguishes this compound from analogs with alternative fused-ring systems:
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
Variations in substituents significantly influence physicochemical properties and biological activity:
- 4-Methoxyphenyl vs.
- Sulfur vs. Oxygen Linkers (): Replacing the oxygen atom in the acetamide linker with sulfur (e.g., thioacetamide) enhances electron-withdrawing effects, which may stabilize transition states in covalent binding.
- N-Aryl Substitutions (): The 3,4-dimethylphenyl group in introduces steric bulk, likely reducing binding pocket compatibility compared to the smaller 4-fluorophenyl group in the target compound.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing the compound?
The synthesis involves:
- Cyclization of precursors : Reacting 5-amino-1H-pyrazole-4-carboxamide with 4-methoxybenzoyl chloride under basic conditions (e.g., triethylamine) to form the pyrazolo[1,5-a]pyrazine core .
- Substitution reactions : Introducing the 4-fluorophenyl acetamide group via nucleophilic acyl substitution, typically using DMF as a solvent and controlled temperatures (60–80°C) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 408.12) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-F bending) .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Q. What initial biological screenings are recommended for this compound?
- Anti-inflammatory activity : Cyclooxygenase (COX-1/COX-2) inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Anticancer potential : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Synthesize analogs with substituent modifications (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl or 4-ethoxyphenyl) and compare bioactivity .
- Electronic effects : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring to assess impact on target binding .
- Core scaffold modification : Replace the pyrazolo[1,5-a]pyrazine core with pyrazolo[3,4-d]pyrimidine to evaluate scaffold-specific activity .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- 2D NMR techniques : Use COSY and HSQC to resolve overlapping proton signals in aromatic regions .
- Recrystallization : Improve sample purity to eliminate solvent or impurity interference in NMR/MS .
- Cross-validation : Compare experimental IR and MS data with computational predictions (e.g., DFT calculations for vibrational modes) .
Q. How can the compound’s mechanism of action against specific targets be investigated?
- Molecular docking : Simulate binding interactions with targets like COX-2 (PDB ID: 5KIR) or kinases (e.g., EGFR) using AutoDock Vina .
- Enzymatic assays : Measure inhibition kinetics (e.g., Kᵢ values) using fluorogenic substrates for target enzymes .
- Western blotting : Assess downstream protein expression (e.g., p53, Bcl-2) in treated cancer cells to identify apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
